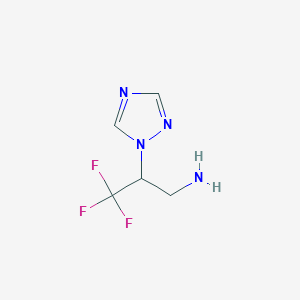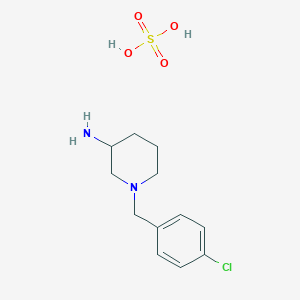
1-(4-Chlorobenzyl)piperidin-3-amine sulfate
Overview
Description
“1-(4-Chlorobenzyl)piperidin-3-amine sulfate” is a chemical compound with the CAS Number: 1019331-35-1. Its molecular weight is 322.81 . The IUPAC name for this compound is sulfuric acid compound with 1-(4-chlorobenzyl)-3-piperidinamine (1:1) .
Molecular Structure Analysis
The InChI code for “1-(4-Chlorobenzyl)piperidin-3-amine sulfate” is 1S/C12H17ClN2.H2O4S/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15;1-5(2,3)4/h3-6,12H,1-2,7-9,14H2;(H2,1,2,3,4) .Scientific Research Applications
Crystal Structure and Computational Studies
- Crystal Structure Analysis : Kumar et al. (2020) investigated the crystal structure of a closely related compound, (E)-1-Benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, revealing its orthorhombic system characteristics and crystallinity using X-ray diffraction and density functional theory (DFT) methods (Kumar et al., 2020).
Chemical Synthesis and Reactivity
- Multicomponent Synthesis : Shafiee et al. (2013) demonstrated a versatile and efficient synthesis of functionalized piperidines using magnesium hydrogen sulfate as a catalyst, highlighting the potential for creating derivatives of piperidines, including 1-(4-Chlorobenzyl)piperidin-3-amine sulfate (Shafiee et al., 2013).
- Oxidation and Radical Formation : A study by Brede et al. (1998) explored the oxidation of sterically hindered amines, like piperidine derivatives, to form nitroxyl radicals and amine radical cations, which could be relevant in the context of 1-(4-Chlorobenzyl)piperidin-3-amine sulfate (Brede et al., 1998).
Antimicrobial Applications
- Antimicrobial Activity : Vinaya et al. (2009) synthesized piperidine derivatives and evaluated their antimicrobial efficacy, indicating the potential use of 1-(4-Chlorobenzyl)piperidin-3-amine sulfate in antimicrobial applications (Vinaya et al., 2009).
Electrochemical and Photocatalytic Properties
- Photocatalytic Degradation : Low et al. (1991) studied the photocatalytic oxidation of nitrogen-containing organic compounds, which might include piperidine derivatives, indicating potential applications in environmental chemistry (Low et al., 1991).
Safety And Hazards
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidin-3-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.H2O4S/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15;1-5(2,3)4/h3-6,12H,1-2,7-9,14H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPSLVGNTOTXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)piperidin-3-amine sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



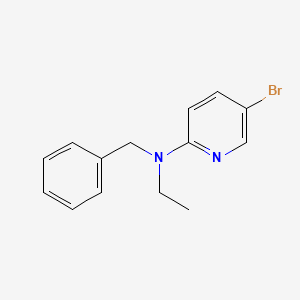
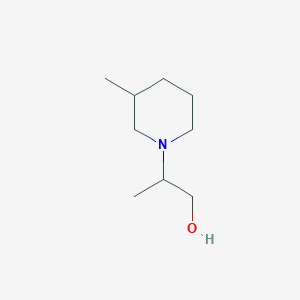
![Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine](/img/structure/B1419132.png)

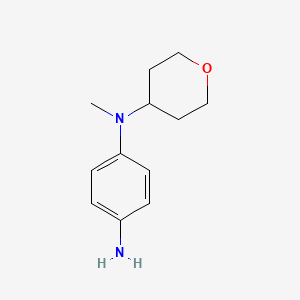


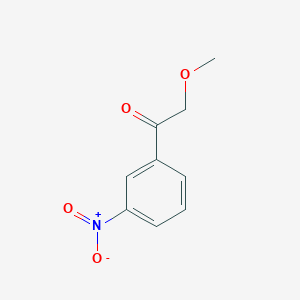
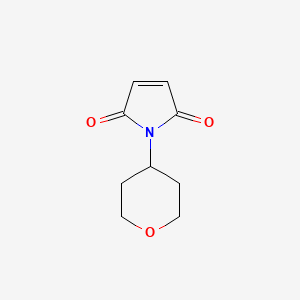

![3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419147.png)
![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1419148.png)
![4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B1419150.png)
